molecular formula C8H7ClO3S B1358274 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride CAS No. 953408-82-7

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride

Cat. No.: B1358274
CAS No.: 953408-82-7
M. Wt: 218.66 g/mol
InChI Key: UNECAYDZDLGSLP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as drug research and development . This compound is characterized by the presence of a sulfonyl chloride group attached to the benzofuran ring, which imparts unique chemical properties.

Scientific Research Applications

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2,3-Dihydro-1-benzofuran-7-sulfonyl chloride” and similar compounds could involve further exploration of their anticancer activities . As the search for effective and low-toxic antifungal drugs continues, benzofuran derivatives may also be studied for their potential antifungal properties .

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound interacts with various biomolecules, including enzymes and proteins, through sulfonylation reactions. Sulfonylation is a process where a sulfonyl group is introduced into a molecule, which can alter the molecule’s function and activity. For instance, this compound can react with amino groups in proteins, leading to changes in protein structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of signaling proteins can alter their activity, leading to changes in downstream signaling pathways. Additionally, this compound can affect gene expression by modifying transcription factors or other proteins involved in the regulation of gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group in the compound is highly reactive and can form covalent bonds with nucleophilic groups in proteins and enzymes. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, the modification of proteins by this compound can result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures, but it can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that the effects of this compound on cellular function can persist, but the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze sulfonylation reactions, leading to the formation of sulfonylated metabolites. These metabolites can further participate in biochemical processes, affecting metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions. The distribution of this compound within cells can also impact its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular location. For example, this compound may localize to the nucleus, where it can modify transcription factors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
  • 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride
  • 2,3-Dihydro-1-benzofuran-8-sulfonyl chloride

Uniqueness

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the benzofuran ring. This positional difference can significantly affect the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNECAYDZDLGSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595148
Record name 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953408-82-7
Record name 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-1-BENZOFURAN-7-SULFONYL CHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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